molecular formula C7H8ClN3 B1290103 4-(Azetidin-1-yl)-6-chloropyrimidine CAS No. 881401-67-8

4-(Azetidin-1-yl)-6-chloropyrimidine

Cat. No.: B1290103
CAS No.: 881401-67-8
M. Wt: 169.61 g/mol
InChI Key: ASXCFKGIRCHYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting subject for research due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives. The pyrimidine ring can then be introduced through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 4-(Azetidin-1-yl)-6-chloropyrimidine may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings to introduce various functional groups .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-6-chloropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and organoboronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can introduce aryl or alkyl groups to the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors involved in disease pathways. The azetidine ring can interact with biological targets, while the pyrimidine ring can enhance binding affinity and specificity . The compound’s ability to undergo various chemical modifications allows for the fine-tuning of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-1-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of chlorine.

    4-(Azetidin-1-yl)-6-fluoropyrimidine: Contains a fluorine atom instead of chlorine.

    4-(Azetidin-1-yl)-6-bromopyrimidine: Features a bromine atom in place of chlorine.

Uniqueness

4-(Azetidin-1-yl)-6-chloropyrimidine is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The combination of azetidine and pyrimidine rings also provides a unique scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

4-(azetidin-1-yl)-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXCFKGIRCHYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.